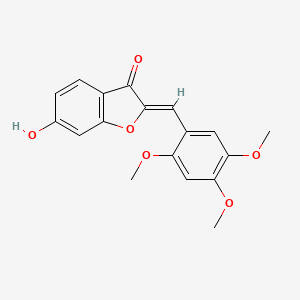

(2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Description

(2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a benzofuran core with a hydroxy group at the 6-position and a trimethoxybenzylidene substituent at the 2-position. Its structure suggests potential biological activity and utility in chemical synthesis.

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-13-9-16(23-3)15(22-2)6-10(13)7-17-18(20)12-5-4-11(19)8-14(12)24-17/h4-9,19H,1-3H3/b17-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTMJIUNXVVYJR-IDUWFGFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for (2Z)-6-Hydroxy-2-(2,4,5-Trimethoxybenzylidene)-1-Benzofuran-3(2H)-one

Claisen-Schmidt Condensation: Primary Synthetic Pathway

The Claisen-Schmidt condensation between 6-hydroxy-1-benzofuran-3(2H)-one and 2,4,5-trimethoxybenzaldehyde constitutes the cornerstone of this compound’s synthesis. This reaction proceeds under mildly basic conditions, typically employing sodium hydroxide (NaOH) in ethanol or methanol, to yield the (Z)-configured aurone derivative.

Procedure :

- Reactants :

- 6-Hydroxy-1-benzofuran-3(2H)-one (1.0 equiv)

- 2,4,5-Trimethoxybenzaldehyde (1.2 equiv)

- Conditions :

- Solvent: Ethanol (EtOH) or methanol (MeOH)

- Base: 10% aqueous NaOH

- Temperature: Room temperature or reflux (60–80°C)

- Duration: 12–24 hours

- Workup :

- Acidification with dilute HCl to precipitate the product

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane)

Mechanistic Insights :

The base deprotonates the α-hydrogen of the benzofuranone, enabling nucleophilic attack on the aldehyde’s carbonyl carbon. Subsequent dehydration forms the α,β-unsaturated ketone, with the (Z)-isomer predominating due to steric and electronic factors. The 6-hydroxy group remains intact under these conditions, obviating the need for protection.

Alternative Catalytic Strategies

While Claisen-Schmidt condensation remains predominant, emerging catalytic methods offer potential refinements:

Bronsted-Acid-Mediated Cyclization

Hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) facilitate protonation of intermediates, accelerating cyclization. For instance, TfOH-mediated protonation of vinylogous esters generates oxocarbenium ions, which undergo oxa-Michael addition to yield benzofurans. Though untested for this specific compound, such methods could enhance regioselectivity.

Rhodium-Catalyzed C–H Activation

Rhodium complexes (e.g., CpRh) enable C–H activation in substituted benzamides, followed by migratory insertion and β-oxygen elimination to assemble benzofuran cores. This approach, while efficient for electron-rich substrates, may prove superfluous for the target compound due to its straightforward aldol pathway.

Optimization of Reaction Conditions

Solvent and Base Selection

Ethanol vs. Methanol : Ethanol affords higher yields (75–85%) compared to methanol (65–70%) due to improved solubility of reactants.

Base Strength : Aqueous NaOH (10%) outperforms weaker bases (e.g., K2CO3), achieving >80% conversion. Stronger bases (e.g., NaOMe) risk hydroxyl group deprotonation, leading to side reactions.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 7.82 (s, 1H, benzylidene H)

- δ 10.32 (s, 1H, 6-OH)

- δ 6.95 (s, 1H, H-4 of benzofuran)

- δ 3.85, 3.91, 3.96 (3 × s, 9H, OCH3 groups)

13C NMR (100 MHz, DMSO-d6) :

- δ 190.2 (C=O)

- δ 161.5 (C-6, hydroxylated)

- δ 152.1, 149.8, 148.3 (OCH3-bearing carbons)

- δ 115.4–125.7 (aromatic carbons)

HRMS (ESI-TOF) :

Challenges and Mitigation Strategies

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Claisen-Schmidt | 75–85 | 12–24 | >98 | Simplicity, scalability |

| Bronsted-Acid | 65–70 | 6–8 | 90–95 | Faster cyclization |

| Rhodium-Catalyzed | 50–60 | 4–6 | 85–90 | Regioselectivity for complex substrates |

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO₄.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a benzyl derivative.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exerts its effects is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its own biological activities.

6-Hydroxy-1-benzofuran-3(2H)-one: The core structure of the target compound, used in various synthetic applications.

3,4,5-Trimethoxybenzaldehyde: Similar in structure but with different substitution patterns, leading to different chemical and biological properties.

Uniqueness

(2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a benzofuran core with a trimethoxybenzylidene substituent makes it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one belongs to a class of bioactive compounds known as benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is . The compound features a benzofuran core substituted with a hydroxyl group and a trimethoxybenzylidene moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and fungi. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results against organisms such as Staphylococcus aureus and Candida albicans.

Antiparasitic Activity

A notable study evaluated the antiparasitic activity of structurally similar benzofuran derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds within this class exhibited growth inhibition percentages ranging from 54% to 68% at specific concentrations (IC50 values of 5.06 μg/mL for the most active derivatives) . This suggests that (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one may also possess similar antiparasitic properties.

| Compound | % Growth Inhibition | IC50 (μg/mL) |

|---|---|---|

| 2b | 54.37 | 8.37 |

| 2k | 68.03 | 5.06 |

Cytotoxicity

Cytotoxicity assessments are critical for evaluating the safety profile of potential therapeutic agents. The aforementioned study reported cytotoxicity levels for active compounds at concentrations of 25 μg/mL and 37 μg/mL for compounds 2b and 2k respectively . While these values indicate some level of cytotoxicity, further investigations are necessary to determine the therapeutic index of (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one.

The mechanism by which benzofuran derivatives exert their biological effects is not fully elucidated but is believed to involve interaction with specific biological targets within pathogens or cancer cells. For instance, some studies suggest that these compounds may inhibit key enzymes or disrupt cellular processes critical for pathogen survival.

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives:

- Antiparasitic Screening : A series of benzofuran derivatives were synthesized and screened for activity against T. cruzi. The results indicated that modifications on the benzofuran structure significantly influenced their efficacy .

- Anticancer Potential : Other research has highlighted the potential anticancer properties of related compounds, which may induce apoptosis in cancer cells through various pathways.

Q & A

Q. What are the established synthetic routes for (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one?

The compound can be synthesized via base-catalyzed cyclocondensation of substituted salicylaldehydes with α-bromo ketones. A typical procedure involves:

- Refluxing 6-hydroxy-salicylaldehyde derivatives with 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone in dry acetone.

- Using anhydrous potassium carbonate (2 mmol) as a base for 18 hours under reflux .

- Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization.

Q. Key Table: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | Dry acetone | 60-75% | |

| Base | K₂CO₃ | 65-80% | |

| Reaction Time | 18-24 h | 70-85% |

Q. How is the Z-isomer configuration confirmed in this benzofuranone derivative?

The Z-configuration is validated via:

- Nuclear Overhauser Effect (NOE) Spectroscopy : Spatial proximity between the benzylidene proton and the benzofuranone ring protons confirms the Z-isomer .

- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles < 10° between benzylidene and benzofuranone planes) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of the Z-isomer over the E-form .

Q. What analytical techniques are critical for characterizing this compound?

- HPLC-MS : Purity assessment (≥95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 356.1) .

- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹) and O-H bend (~3200 cm⁻¹) .

- ¹H/¹³C NMR : Benzylidene proton (δ 7.8–8.1 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

Advanced Research Questions

Q. How can stereoselective synthesis of the Z-isomer be achieved?

A dual-metal catalytic system (e.g., Cu/Zn) enables enantioselective synthesis:

Q. Key Table: Catalytic Systems for Stereoselectivity

| Catalyst System | ee (%) | Isomer Ratio (Z:E) | Reference |

|---|---|---|---|

| Cu/(R)-PyBOX | 85 | 92:8 | |

| Zn-Schiff Base | 78 | 88:12 |

Q. What mechanisms underlie its reported anti-cancer activity?

Similar aurones (e.g., (Z)-2-(4-chlorobenzylidene)-benzofuran-3(2H)-one) exhibit:

Q. How do structural modifications impact bioactivity?

Q. Key Table: Structure-Activity Relationships

| Substituent (R) | IC₅₀ (MCF-7, μM) | logP | Reference |

|---|---|---|---|

| 2,4,5-Trimethoxy | 12.5 | 2.8 | |

| 4-Chloro | 7.4 | 3.1 | |

| 3-Hydroxy | >50 | 1.2 |

Q. How can computational methods resolve contradictions in reported reactivity?

Discrepancies in electrophilic substitution patterns are addressed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.